molecular formula C7H7N3O B2498778 6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one CAS No. 2174001-96-6

6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one

Cat. No. B2498778
CAS RN: 2174001-96-6
M. Wt: 149.153
InChI Key: LQNNNEDOTYMFBK-UHFFFAOYSA-N
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Description

6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one is a nitrogen-containing heterocyclic compound . It belongs to the class of compounds known as pyrrolopyrazines, which contain a pyrrole and a pyrazine ring . These compounds have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

The synthesis of pyrrolopyrimidine derivatives involves the use of microwave techniques . The chemical structure of the synthesized pyrrolopyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Molecular Structure Analysis

The molecular weight of 6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one is 149.15 . Its IUPAC name is 6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one .


Chemical Reactions Analysis

The reaction of pyrrolopyrimidine derivatives was carried out at room temperature until the initial product was completely converted .


Physical And Chemical Properties Analysis

6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one is a solid compound .

Scientific Research Applications

Anticoagulant Activity

This compound has been used in the design and synthesis of new hybrid derivatives that act as potential dual inhibitors of blood coagulation factors Xa and XIa . These factors play a key role in the blood coagulation cascade, and their inhibition can suppress thrombosis with a limited contribution to normal hemostasis .

Antitumor Activity

The heterocyclic fragment of this compound is a well-known pharmacophore. Among its functional derivatives, compounds with antitumor activity have been found .

Antimicrobial Activity

Functional derivatives of this compound have also been found to have antimicrobial activity .

Antifungal Activity

Some derivatives of this compound have demonstrated antifungal properties .

Antiviral Activity

Certain derivatives of this compound have been found to possess antiviral activity .

Antioxidant Activity

The compound 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyrrolo[3,4-d]pyrimidin-4-one (DDMP), which is usually formed in the Maillard reaction, contributes to the antioxidant properties of Maillard reaction intermediates .

Anti-inflammatory Activity

Some derivatives of this compound have been found to have anti-inflammatory activity .

Anticancer Activity

In a study, a newly synthesized pyrrolo[2,3-d]pyrimidine derivative containing chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 was tested in vitro against seven selected human cancer cell lines . Some of these compounds showed promising cytotoxic effects .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one involves the condensation of 2-amino-4,6-dimethylpyrimidine with ethyl acetoacetate followed by cyclization and subsequent dehydration.", "Starting Materials": [ "2-amino-4,6-dimethylpyrimidine", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "chloroform", "methanol" ], "Reaction": [ "Step 1: Dissolve 2-amino-4,6-dimethylpyrimidine in chloroform and add ethyl acetoacetate. Add sodium ethoxide and reflux for 4 hours.", "Step 2: Cool the reaction mixture and add acetic anhydride. Reflux for 1 hour.", "Step 3: Add sulfuric acid and reflux for 2 hours.", "Step 4: Cool the reaction mixture and add sodium bicarbonate. Extract with chloroform and dry over magnesium sulfate.", "Step 5: Concentrate the chloroform solution and recrystallize the product from methanol." ] }

CAS RN

2174001-96-6

Product Name

6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one

Molecular Formula

C7H7N3O

Molecular Weight

149.153

IUPAC Name

6-methyl-3H-pyrrolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C7H7N3O/c1-10-2-5-6(3-10)8-4-9-7(5)11/h2-4H,1H3,(H,8,9,11)

InChI Key

LQNNNEDOTYMFBK-UHFFFAOYSA-N

SMILES

CN1C=C2C(=C1)N=CNC2=O

solubility

not available

Origin of Product

United States

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